molecular formula C6H9N3O2 B12871327 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxylic acid CAS No. 756772-34-6

4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12871327
CAS No.: 756772-34-6
M. Wt: 155.15 g/mol
InChI Key: KZNQLBVFRTVUIJ-UHFFFAOYSA-N
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Description

4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester. This intermediate is then hydrolyzed under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scalable synthetic routes that can be optimized for yield and purity, often utilizing cost-effective and environmentally friendly catalysts .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can produce a wide range of substituted pyrazoles .

Scientific Research Applications

4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

756772-34-6

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

4-amino-2,5-dimethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C6H9N3O2/c1-3-4(7)5(6(10)11)9(2)8-3/h7H2,1-2H3,(H,10,11)

InChI Key

KZNQLBVFRTVUIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)C(=O)O)C

Origin of Product

United States

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